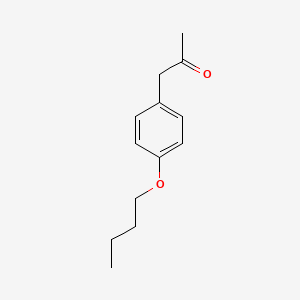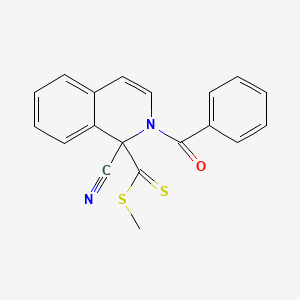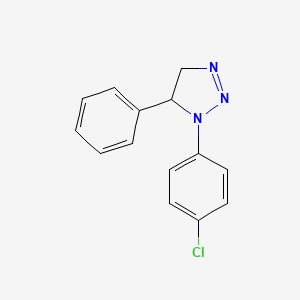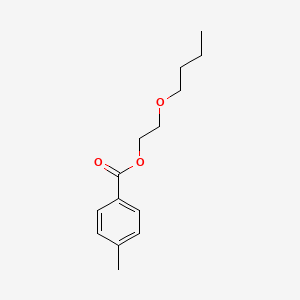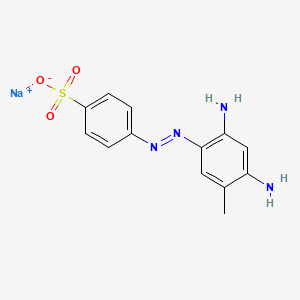
Sodium p-((4,6-diamino-m-tolyl)azo)benzenesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium p-((4,6-diamino-m-tolyl)azo)benzenesulfonate is a chemical compound with the molecular formula C13H14N4O3SNa and a molecular weight of 329.33 g/mol. This compound is known for its vibrant color and is commonly used as a dye in various industrial applications. It is characterized by the presence of an azo group (-N=N-) linking two aromatic rings, one of which contains sulfonate and amino groups.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Sodium p-((4,6-diamino-m-tolyl)azo)benzenesulfonate typically involves the diazotization of 4,6-diamino-m-toluidine followed by coupling with a sulfonated aromatic compound. The reaction conditions often include acidic environments to facilitate the diazotization process and basic conditions for the coupling reaction .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow systems has been explored to enhance efficiency and reduce environmental impact .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, often resulting in the formation of quinone derivatives.
Reduction: The azo group can be reduced to form corresponding amines.
Substitution: The aromatic rings can participate in electrophilic substitution reactions, introducing various functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust in acidic conditions are frequently used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Aplicaciones Científicas De Investigación
Sodium p-((4,6-diamino-m-tolyl)azo)benzenesulfonate has diverse applications in scientific research:
Chemistry: Used as a dye in analytical chemistry for the detection of various ions and compounds.
Biology: Employed in staining techniques for microscopy.
Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic agent.
Industry: Widely used in textile dyeing, inkjet printing, and as a colorant in various products
Mecanismo De Acción
The compound exerts its effects primarily through its azo group, which can undergo various chemical transformations. The sulfonate group enhances its solubility in water, making it suitable for aqueous applications. The amino groups can participate in hydrogen bonding and other interactions, influencing its binding to molecular targets.
Comparación Con Compuestos Similares
- Sodium p-((4,6-diamino-m-tolyl)azo)benzenesulfonate
- This compound
- This compound
Uniqueness: this compound stands out due to its specific combination of functional groups, which confer unique properties such as high solubility, vibrant color, and versatility in chemical reactions. Its structure allows for a wide range of applications, making it a valuable compound in various fields .
Propiedades
Número CAS |
6300-61-4 |
|---|---|
Fórmula molecular |
C13H13N4NaO3S |
Peso molecular |
328.32 g/mol |
Nombre IUPAC |
sodium;4-[(2,4-diamino-5-methylphenyl)diazenyl]benzenesulfonate |
InChI |
InChI=1S/C13H14N4O3S.Na/c1-8-6-13(12(15)7-11(8)14)17-16-9-2-4-10(5-3-9)21(18,19)20;/h2-7H,14-15H2,1H3,(H,18,19,20);/q;+1/p-1 |
Clave InChI |
XBXOIRJUKYNIOE-UHFFFAOYSA-M |
SMILES canónico |
CC1=CC(=C(C=C1N)N)N=NC2=CC=C(C=C2)S(=O)(=O)[O-].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


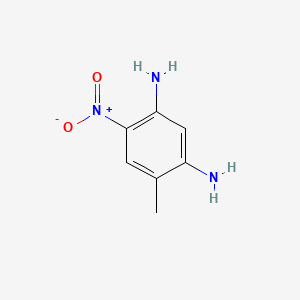
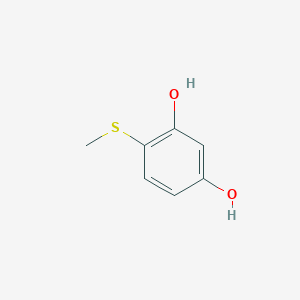
![2,6-Bis[(dimethylamino)methyl]-4-(2,4,4-trimethylpentan-2-yl)phenol](/img/structure/B14729607.png)
![1-[(2-Bromophenyl)methyl]pyridin-1-ium bromide](/img/structure/B14729609.png)
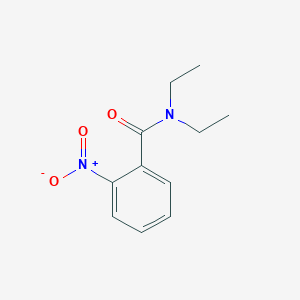

![4-[2-Oxo-2-(2-oxocyclohexyl)ethyl]piperidine-2,6-dione](/img/structure/B14729624.png)
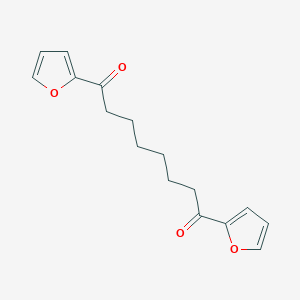
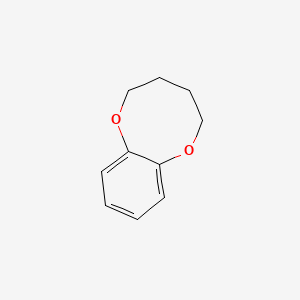
![(3Z)-N-Phenyl-1-azabicyclo[2.2.2]octan-3-imine](/img/structure/B14729652.png)
